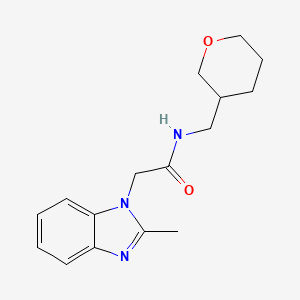![molecular formula C20H22N2O4 B6638545 2-methoxy-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyridine-4-carboxamide](/img/structure/B6638545.png)
2-methoxy-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylpyridine-4-carboxamide is a complex organic compound that belongs to the class of spiropyrans Spiropyrans are known for their unique photochromic properties, which allow them to undergo reversible isomerization between colorless and colored forms under the influence of light
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylpyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromene core: This step involves the cyclization of a suitable phenol derivative with an aldehyde under acidic conditions to form the chromene ring.
Spirocyclization: The chromene intermediate is then reacted with an oxirane derivative to form the spirocyclic structure. This step often requires the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Pyridine carboxamide formation: The final step involves the coupling of the spirocyclic intermediate with a pyridine-4-carboxylic acid derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the development of more efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
2-methoxy-N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylpyridine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a methoxy radical or a methoxy cation, depending on the oxidizing agent used.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as LiAlH4, sodium borohydride (NaBH4), and BH3 are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2), nucleophiles (NH3, OH-), and electrophiles (NO2+, SO3) are used for substitution reactions.
Major Products
Oxidation: Oxidation of the methoxy group can lead to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the carboxamide group results in the formation of primary or secondary amines.
Substitution: Substitution reactions on the pyridine ring can yield various substituted pyridines, depending on the reagents used.
科学研究应用
2-methoxy-N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylpyridine-4-carboxamide has a wide range of scientific research applications, including:
Photochemistry: Due to its photochromic properties, this compound is used in the development of light-sensitive materials and devices, such as optical switches and data storage systems.
Material Science: It is used in the synthesis of advanced materials with tunable optical and electronic properties, including organic light-emitting diodes (OLEDs) and photovoltaic cells.
Biological Imaging: The compound’s ability to undergo reversible isomerization makes it a valuable tool in biological imaging, where it can be used as a fluorescent probe for studying cellular processes and molecular interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of photodynamic therapy for cancer treatment.
作用机制
The mechanism of action of 2-methoxy-N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylpyridine-4-carboxamide involves its ability to undergo reversible isomerization between its spirocyclic and merocyanine forms. This photoisomerization process is triggered by the absorption of light, leading to a change in the compound’s electronic structure and properties. The merocyanine form is typically more polar and exhibits fluorescence, making it useful for various applications in photochemistry and biological imaging.
相似化合物的比较
2-methoxy-N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylpyridine-4-carboxamide can be compared with other spiropyran derivatives, such as:
Spiro[2H-1-benzopyran-2,2’-indoline]: This compound also exhibits photochromic properties but has a different core structure, leading to variations in its optical and electronic behavior.
Spiro[fluorene-9,9’-xanthene]: Known for its use in organic electronics, this compound has a spirocyclic structure similar to 2-methoxy-N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylpyridine-4-carboxamide but with different substituents that affect its performance in devices.
Spiro[cyclohexane-1,2’-indoline]: This compound is used in the development of photochromic lenses and displays, and its properties can be fine-tuned by modifying the substituents on the spirocyclic core.
The uniqueness of 2-methoxy-N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylpyridine-4-carboxamide lies in its specific combination of functional groups, which confer distinct photochromic and electronic properties, making it suitable for a wide range of applications in scientific research and industry.
属性
IUPAC Name |
2-methoxy-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-24-18-12-14(6-9-21-18)19(23)22-16-13-20(7-10-25-11-8-20)26-17-5-3-2-4-15(16)17/h2-6,9,12,16H,7-8,10-11,13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXZBPKZUPHXLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)C(=O)NC2CC3(CCOCC3)OC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,4-dimethoxy-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylbenzamide](/img/structure/B6638468.png)
![N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylthiophene-2-carboxamide](/img/structure/B6638471.png)
![5-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazine-2-carboxamide](/img/structure/B6638474.png)
![6-oxo-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-yl-1H-pyridazine-3-carboxamide](/img/structure/B6638489.png)
![2-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyridine-3-carboxamide](/img/structure/B6638492.png)
![3-methyl-1-propyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazole-4-carboxamide](/img/structure/B6638502.png)
![2-(2,4-dioxopyrimidin-1-yl)-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylacetamide](/img/structure/B6638509.png)
![3-imidazol-1-yl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpropanamide](/img/structure/B6638511.png)
![1-ethyl-3,5-dimethyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazole-4-carboxamide](/img/structure/B6638512.png)
![2-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazole-3-carboxamide](/img/structure/B6638527.png)
![2-pyridin-3-yloxy-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylacetamide](/img/structure/B6638531.png)
![5-acetyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylthiophene-3-carboxamide](/img/structure/B6638553.png)
![N-(1'-methylspiro[3,4-dihydrochromene-2,4'-piperidine]-4-yl)furan-2-carboxamide](/img/structure/B6638558.png)

